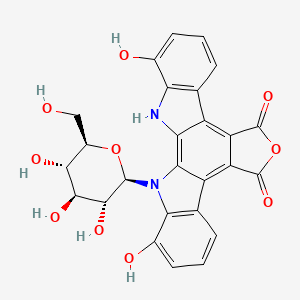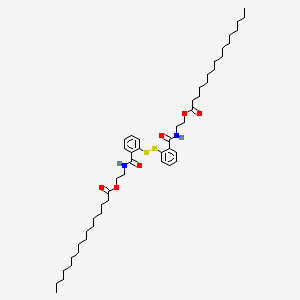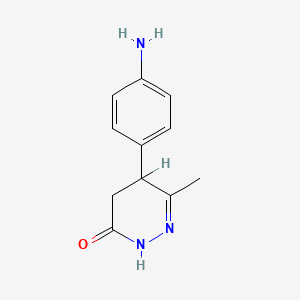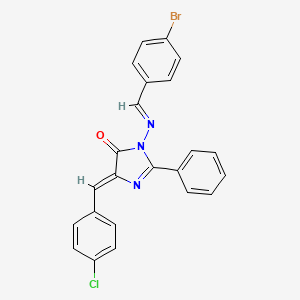
1-((p-Bromobenzylidene)amino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((p-Bromobenzylidene)amino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one is a synthetic organic compound that belongs to the class of imidazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((p-Bromobenzylidene)amino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves the condensation reaction between p-bromobenzaldehyde and p-chlorobenzaldehyde with 2-phenyl-2-imidazolin-5-one. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-((p-Bromobenzylidene)amino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((p-Bromobenzylidene)amino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-((p-Bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- 4-(p-Chlorobenzylidene)-2-phenyl-2-imidazolin-5-one
- 1-((p-Bromobenzylidene)amino)-4-(p-methylbenzylidene)-2-phenyl-2-imidazolin-5-one
Uniqueness
1-((p-Bromobenzylidene)amino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one is unique due to the presence of both bromine and chlorine substituents, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
126245-12-3 |
|---|---|
Molecular Formula |
C23H15BrClN3O |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(5Z)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrClN3O/c24-19-10-6-17(7-11-19)15-26-28-22(18-4-2-1-3-5-18)27-21(23(28)29)14-16-8-12-20(25)13-9-16/h1-15H/b21-14-,26-15+ |
InChI Key |
IXQWXOWGKMMNBB-IKCALLGASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2N=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


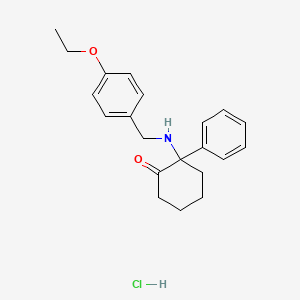
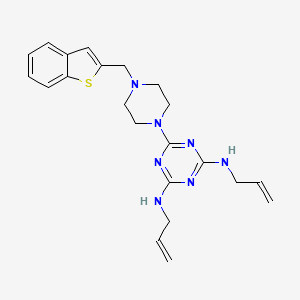
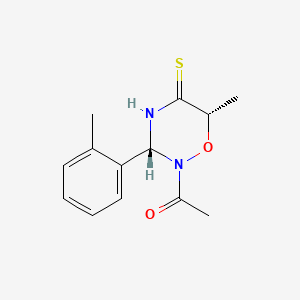
![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)

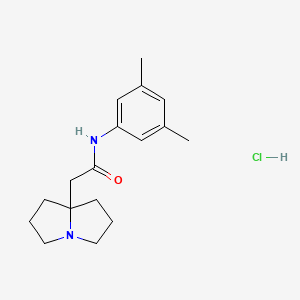
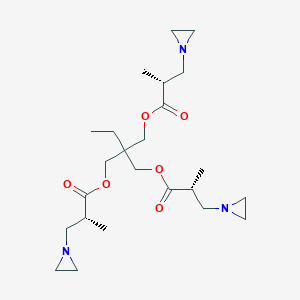
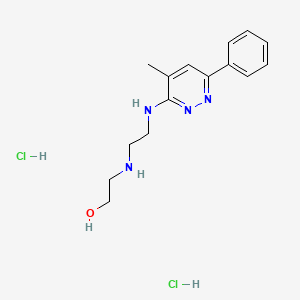
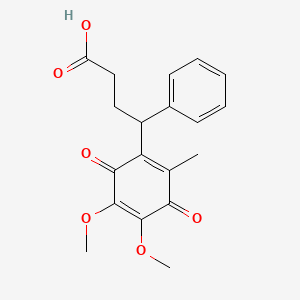
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
